molecular formula C27H22N2O6 B295679 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Katalognummer B295679
Molekulargewicht: 470.5 g/mol
InChI-Schlüssel: PSGCHIUMVIFATG-NKFKGCMQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one, commonly known as ANO-1 inhibitor, is a chemical compound that has gained significant attention in scientific research. ANO-1, also known as the anoctamin-1 protein, is a calcium-activated chloride channel that is expressed in various tissues, including the gastrointestinal tract, respiratory system, and reproductive organs. ANO-1 has been implicated in various physiological functions, including smooth muscle contraction, secretion, and cell proliferation. ANO-1 has also been linked to several diseases, including hypertension, cystic fibrosis, and cancer.

Wirkmechanismus

ANO-1 inhibitor works by inhibiting ANO-1 activity, which is a calcium-activated chloride channel. ANO-1 is involved in various physiological functions, including smooth muscle contraction, secretion, and cell proliferation. ANO-1 inhibitor blocks 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one chloride ion flux through ANO-1, leading to a reduction in smooth muscle contraction, secretion, and cell proliferation. ANO-1 inhibitor has been shown to have a high selectivity for ANO-1 and does not affect o4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-oner calcium-activated chloride channels.
Biochemical and Physiological Effects:
ANO-1 inhibitor has been shown to have various biochemical and physiological effects. ANO-1 inhibitor reduces smooth muscle contraction, leading to vasodilation and a reduction in blood pressure. ANO-1 inhibitor also reduces secretion, leading to a reduction in mucus production in 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one respiratory system and 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one gastrointestinal tract. ANO-1 inhibitor also inhibits cell proliferation, leading to a reduction in tumor growth in various cancer cell lines.

Vorteile Und Einschränkungen Für Laborexperimente

ANO-1 inhibitor has several advantages for lab experiments. ANO-1 inhibitor has a high selectivity for ANO-1 and does not affect o4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-oner calcium-activated chloride channels. ANO-1 inhibitor has been shown to have a low toxicity profile and is well-tolerated in animal studies. However, ANO-1 inhibitor has some limitations for lab experiments. ANO-1 inhibitor has poor solubility in water and requires 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one use of organic solvents, which can affect 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one biological activity of 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one compound. ANO-1 inhibitor also has a short half-life in vivo, which can limit its 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onerapeutic efficacy.

Zukünftige Richtungen

There are several future directions for ANO-1 inhibitor research. ANO-1 inhibitor has 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one potential to be developed as a 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onerapeutic agent for 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one treatment of various diseases, including hypertension, cystic fibrosis, and cancer. ANO-1 inhibitor can be fur4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-oner optimized to improve its solubility and pharmacokinetic properties. ANO-1 inhibitor can also be used in combination with o4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-oner 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onerapeutic agents to enhance its efficacy. Fur4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onermore, ANO-1 inhibitor can be used as a tool compound to fur4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-oner understand 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one physiological functions of ANO-1 and its role in disease pathogenesis.

Synthesemethoden

The syn4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onesis of ANO-1 inhibitor involves several steps, including 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one preparation of 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one starting materials, coupling reaction, and cyclization. The starting materials include 5-nitro-2-phenylbenzaldehyde, allylphenol, and 2-(2-bromoethoxy)ethanol. These materials are coupled using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one intermediate compound. The intermediate compound is 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onen cyclized using a base-catalyzed condensation reaction to form 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one final product, ANO-1 inhibitor.

Wissenschaftliche Forschungsanwendungen

ANO-1 inhibitor has been extensively studied for its potential 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onerapeutic applications. ANO-1 has been implicated in various diseases, including hypertension, cystic fibrosis, and cancer. ANO-1 inhibitor has been shown to inhibit ANO-1 activity, leading to a reduction in smooth muscle contraction, secretion, and cell proliferation. ANO-1 inhibitor has also been shown to have anti-tumor effects in various cancer cell lines. ANO-1 inhibitor has 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one potential to be developed as a 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onerapeutic agent for 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one treatment of various diseases.

Eigenschaften

Molekularformel

C27H22N2O6

Molekulargewicht

470.5 g/mol

IUPAC-Name

(4Z)-4-[[5-nitro-2-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C27H22N2O6/c1-2-8-19-9-6-7-12-24(19)33-15-16-34-25-14-13-22(29(31)32)17-21(25)18-23-27(30)35-26(28-23)20-10-4-3-5-11-20/h2-7,9-14,17-18H,1,8,15-16H2/b23-18-

InChI-Schlüssel

PSGCHIUMVIFATG-NKFKGCMQSA-N

Isomerische SMILES

C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4

SMILES

C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)OC(=N3)C4=CC=CC=C4

Kanonische SMILES

C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)OC(=N3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.